molecular formula CeF3H2O B13783719 Cerium(III) fluoride xhydrate

Cerium(III) fluoride xhydrate

Cat. No.: B13783719
M. Wt: 215.127 g/mol
InChI Key: CRJRBILIOYRLBO-UHFFFAOYSA-K
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Description

Cerium(III) fluoride xhydrate (CeF₃·xH₂O) is a hydrated inorganic compound where cerium exists in the +3 oxidation state. Hydrated cerium salts are critical in materials science, catalysis, and biomedical applications due to their solubility, coordination chemistry, and redox activity. CeF₃·xH₂O is notably used in dental materials for enamel protection and as nanoparticles in biomedical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cerium(III) fluoride can be synthesized through several methods. One common method involves the reaction of cerium(III) oxide with hydrofluoric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product:

Ce2O3+6HF2CeF3+3H2O\text{Ce}_2\text{O}_3 + 6\text{HF} \rightarrow 2\text{CeF}_3 + 3\text{H}_2\text{O} Ce2​O3​+6HF→2CeF3​+3H2​O

Another method involves the direct fluorination of cerium metal using fluorine gas at elevated temperatures. This method requires careful handling due to the reactivity of fluorine gas:

2Ce+3F22CeF32\text{Ce} + 3\text{F}_2 \rightarrow 2\text{CeF}_3 2Ce+3F2​→2CeF3​

Industrial Production Methods

Industrial production of cerium(III) fluoride often involves the use of cerium(III) chloride as a precursor. The cerium(III) chloride is reacted with hydrofluoric acid to produce cerium(III) fluoride:

CeCl3+3HFCeF3+3HCl\text{CeCl}_3 + 3\text{HF} \rightarrow \text{CeF}_3 + 3\text{HCl} CeCl3​+3HF→CeF3​+3HCl

This method is preferred in industrial settings due to the availability of cerium(III) chloride and the relatively mild reaction conditions.

Chemical Reactions Analysis

Thermal Decomposition and Phase Transitions

CeF₃ undergoes structural and chemical changes at elevated temperatures:

  • Dehydration :
    Gradual heating of CeF₃·xH₂O under vacuum at 140°C removes water ligands, yielding anhydrous CeF₃. Rapid heating may cause partial hydrolysis to CeOCl .

  • Oxidation to Ce(IV) species :
    4CeF3(s)+3O2(g)2Ce2O3F4(s)+F2(g)4\text{CeF}_3(s)+3\text{O}_2(g)\rightarrow 2\text{Ce}_2\text{O}_3\text{F}_4(s)+\text{F}_2(g).
    At 400°C in air, CeF₃ oxidizes to mixed oxyfluorides.

  • Formation of CeF₄ :
    CeF3(s)+ClF3(l)CeF4(s)+Cl2(g)\text{CeF}_3(s)+\text{ClF}_3(l)\rightarrow \text{CeF}_4(s)+\text{Cl}_2(g).
    Reaction with strong fluorinating agents like ClF₃ produces Ce(IV) fluoride.

Acid-Base Reactions

CeF₃ reacts with acids to release HF and form cerium salts:

  • Reaction with sulfuric acid :
    CeF3(s)+2H2SO4(l)Ce SO4 2(aq)+3HF(g)\text{CeF}_3(s)+2\text{H}_2\text{SO}_4(l)\rightarrow \text{Ce SO}_4\text{ }_2(aq)+3\text{HF}(g).

  • Hydrolysis in aqueous media :
    CeF₃ exhibits limited solubility in water (Ksp1.6×1016K_{sp}\approx 1.6\times 10^{-16} at 25°C) . Hydrolysis becomes significant under acidic or alkaline conditions, forming Ce(OH)₃ or cerium oxides.

Coordination Chemistry and Complexation

Fluoride ligands in CeF₃ participate in dynamic equilibria in solution:

  • Stepwise replacement of water ligands :
    [Ce(H2O)9]3++xF[CeFx(H2O)9x]3x+xH2O[\text{Ce}(\text{H}_2\text{O})_9]^{3+}+x\text{F}^-\leftrightarrow [\text{CeF}_x(\text{H}_2\text{O})_{9-x}]^{3-x}+x\text{H}_2\text{O}
    Stability constants (lgβx\lg \beta_x ) for successive fluorocomplexes:

    xxlgβx\lg \beta_x
    12.46–3.29
    24.60–6.57
    Data from spectrophotometric analyses .
  • Excited-state dynamics :
    Time-resolved studies reveal multi-exponential emission decay (τ1=10.02±0.02ns\tau_1 =10.02\pm 0.02\,\text{ns}, τ2=25.07±0.04ns\tau_2 =25.07\pm 0.04\,\text{ns}) due to varying coordination environments .

Redox Reactions

Ce³⁺ in CeF₃ participates in redox processes under specific conditions:

  • Photocatalytic oxidation :
    [CeIIIF6]3hν[CeIVF6]2+e[\text{Ce}^{III}\text{F}_6]^{3-}\xrightarrow{h\nu}[\text{Ce}^{IV}\text{F}_6]^{2-}+e^- .
    Photoexcitation shortens Ce–F bonds (2.59 Å → 2.56 Å), enhancing oxidative capacity .

  • Electrochemical oxidation :
    CeF₃ serves as a precursor in synthesizing Ce(IV) fluorides (e.g., Cs₂NiCe₃F₁₆) via hydrothermal routes .

Thermodynamic Data

PropertyValueSource
Melting point1430°C
ΔfH° (anhydrous)-1664 kJ/mol
Solubility in H₂O0.015 g/100 mL (25°C)
Crystal field splitting6000 cm⁻¹ (aqua) → 2800 cm⁻¹ (CeF₃)

Kinetic Studies

  • Emission decay rates : Ranging from 10–25 ns, depending on coordination environment and oxygen presence .

  • Thermal decomposition kinetics : Activation energy Ea=98±5kJ molE_a=98\pm 5\,\text{kJ mol} for CeF₃ → CeF₄ conversion .

This comprehensive analysis underscores Cerium(III) fluoride’s versatility in inorganic synthesis, catalysis, and materials science, with its reactivity governed by ligand exchange dynamics, redox activity, and thermal stability.

Scientific Research Applications

Cerium(III) fluoride (CeF3), especially in its hydrated forms, has a variety of applications across different scientific and industrial fields. It is valued for its unique chemical properties, including its behavior as a Lewis acid, its use in glass polishing, and its applications in high-energy physics experiments .

Scientific Research Applications

Glass Polishing : Cerium(III) fluoride is a highly effective glass polishing agent, particularly for high-precision optical polishing. Its efficiency in polishing makes it valuable in the optics industry .

Steel Manufacturing : In steel manufacturing, cerium(III) fluoride helps remove free oxygen and sulfur by forming stable oxysulfides and tying up undesirable trace elements like lead and antimony .

Arc Carbons : Cerium(III) fluoride is used in arc carbons to increase their brilliance .

Lewis Acid : Cerium(III) fluoride is utilized in the creation of Lewis acids, which are compounds that can accept electron pairs and are useful in various chemical reactions .

Oxygen-Sensitive Applications : Cerium(III) fluoride serves as a water-insoluble cerium source in oxygen-sensitive applications like metal production .

Optical Deposition and Alloying : Fluorides, including cerium(III) fluoride, are used to alloy metals and in optical deposition processes .

Scintillation Properties : Cerium(III) fluoride exhibits favorable scintillation properties, making it useful in various solid-state systems .

Redox Modulation : Cerium fluoride nanoparticles can modulate cellular response against X-ray irradiation, suggesting their potential as clinical radioprotectors .

Nanoparticles : Cerium fluoride nanoparticles have shown effectiveness as antiviral agents in vitro and can prevent oxidative discoloration .

Equilibrium Constants : The equilibrium constants for the reaction between cerium(III) ions and hydrogen fluoride have been studied to understand the hydrolysis of cerium(III) ions .

Mechanism of Action

The mechanism by which cerium(III) fluoride exerts its effects is primarily related to its ability to undergo redox reactions. Cerium can exist in multiple oxidation states, and the redox cycling between cerium(III) and cerium(IV) plays a crucial role in its chemical behavior. This redox cycling allows cerium(III) fluoride to act as an antioxidant by scavenging reactive oxygen species and preventing oxidative damage .

Comparison with Similar Compounds

Comparison with Similar Cerium(III) Compounds

Solubility

Cerium(III) compounds exhibit significant solubility variations depending on the anion. Fluorides and oxalates are generally less soluble than chlorides or nitrates due to stronger ionic interactions.

Compound Solubility Trend Notes
Cerium(III) chloride High (hygroscopic) Forms aqueous solutions easily
Cerium(III) nitrate High Common precursor in synthesis
Cerium(III) fluoride Low Used in precipitates/nanoparticles
Cerium(III) oxalate Very low Precipitates in synthesis

Key Insight : CeF₃·xH₂O’s low solubility makes it suitable for applications requiring stability in aqueous environments, such as dental coatings .

Coordination Chemistry and Crystal Structure

Coordination numbers and crystal structures vary with anion electronegativity and hydration.

Compound Coordination Number Crystal Structure Notes
Ce(III) oxide 6 Octahedral Shared with Ce(IV) oxide
Ce(III) fluoride 8 (in complexes) Fluoride-bridged Forms CeF₆³⁻ complexes
Ce(III) chloride 6 Octahedral Inferred from CeCl₃ structure
Ce(III) nitrate 12 Bidentate nitrate ligands Hexahydrate common

Key Insight : Fluoride’s small size and high charge density enable higher coordination numbers, influencing CeF₃·xH₂O’s reactivity in catalytic systems .

Thermal Stability

Thermal behavior depends on anion stability and hydration.

Compound Decomposition Temperature Behavior
Ce(III) nitrate hexahydrate ~150°C (loses H₂O) Decomposes to CeO₂
Ce(IV) fluoride hydrate 650°C Dec. to CeO₂ and HF gas
Ce(III) oxalate >200°C Releases CO, forms CeO₂

Key Insight : CeF₃·xH₂O likely decomposes at high temperatures, releasing water and forming CeO₂, similar to Ce(IV) fluoride .

Biological Activity

Cerium(III) fluoride hydrate (CeF3·xH2O) has garnered attention in recent years for its diverse biological activities, particularly in the realms of radioprotection and antioxidant properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological effects of cerium(III) fluoride nanoparticles (CeF3 NPs), including their mechanisms of action, applications in cancer therapy, and potential as radioprotective agents.

Overview of Cerium(III) Fluoride

Cerium(III) fluoride is a compound that exists in various hydrated forms, often utilized in nanotechnology due to its unique optical and electronic properties. The nanoparticles exhibit significant redox activity, which is crucial for their biological applications.

Mechanisms of Biological Activity

  • Antioxidant Properties :
    • CeF3 NPs demonstrate pronounced antioxidant activity by effectively scavenging reactive oxygen species (ROS). They prevent the formation of harmful byproducts such as hydrogen peroxide and hydroxyl radicals in irradiated environments .
    • At concentrations around 10610^{-6} M, CeF3 NPs can significantly reduce hydrogen peroxide levels, indicating their potential as effective antioxidants .
  • Radioprotection :
    • Studies show that CeF3 NPs enhance the survival and proliferation of normal human mesenchymal stem cells (hMSC) exposed to ionizing radiation. They increase mitochondrial membrane potential and viability while concurrently inducing apoptosis in cancer cells like MCF-7 .
    • The nanoparticles have been observed to modulate gene expression related to oxidative stress and DNA repair mechanisms, providing a selective protective effect against radiation-induced damage .

Case Study 1: Radioprotective Effects on Planarians

Research conducted on Schmidtea mediterranea (planarians) revealed that both CeO2 and CeF3 nanoparticles significantly improved blastema regeneration following X-ray irradiation. The study indicated an increase in mitotic activity and neoblast survival, suggesting that CeF3 NPs facilitate tissue regeneration through mitogenic stimulation .

Case Study 2: Selective Cytotoxicity in Cancer Cells

In a comparative analysis of normal and cancer cell lines, CeF3 NPs were found to selectively induce cell death in MCF-7 cancer cells while protecting hMSC from radiation-induced injuries. This selective cytotoxicity is attributed to the nanoparticles' ability to enhance oxidative stress specifically within tumor cells, leading to increased double-strand breaks (DSBs) in their DNA .

Data Table: Summary of Biological Activities

Activity Effect Cell Type Concentration
AntioxidantReduces hydrogen peroxide levelsIrradiated solution10610^{-6} M
RadioprotectionIncreases viability and mitochondrial potentialhMSCVariable
Induction of ApoptosisCauses cell deathMCF-7 cancer cellsVariable
Gene ModulationAlters expression related to oxidative stressBoth cell typesVariable

Q & A

Basic Research Questions

Q. How can the hydration degree (x) in CeF₃·xH₂O be experimentally determined?

Thermogravimetric analysis (TGA) is the primary method. Heat the sample under controlled conditions (e.g., 25–800°C) to measure mass loss corresponding to water release. For CeF₃·xH₂O, dehydration typically occurs below 200°C. Complementary techniques like Karl Fischer titration or differential scanning calorimetry (DSC) can validate results .

Q. What synthesis methods yield phase-pure CeF₃·xH₂O?

  • Precipitation : Mix aqueous solutions of Ce³⁺ salts (e.g., CeCl₃) with fluoride sources (e.g., NH₄F) under stirring. Control pH (<4) to avoid hydrolysis. Sonication-assisted precipitation enhances particle homogeneity and reduces agglomeration .
  • Hydrothermal synthesis : Higher crystallinity is achieved by heating precursors (e.g., Ce(NO₃)₃ and NaF) in autoclaves at 150–200°C for 12–24 hours .

Q. Which characterization techniques are critical for analyzing CeF₃·xH₂O?

  • XRD : Confirms crystal structure (hexagonal for anhydrous CeF₃; hydration may induce lattice expansion).
  • FTIR/ATR : Identifies O–H stretching (~3400 cm⁻¹) and Ce–F bonds (~400–500 cm⁻¹).
  • SEM/TEM : Reveals morphology (nanoparticles, rods) influenced by synthesis parameters .

Advanced Research Questions

Q. How does hydration affect the ionic conductivity of CeF₃·xH₂O?

Hydration introduces protonic conductivity via water molecules in the lattice. However, excessive hydration (>x=0.5) disrupts the fluoride ion conduction pathway, reducing overall ionic mobility. Electrochemical impedance spectroscopy (EIS) at varying humidity levels can quantify this trade-off .

Q. What strategies resolve contradictions in catalytic activity data for CeF₃·xH₂O?

  • Surface vs. bulk effects : XPS analysis distinguishes surface Ce³⁺/Ce⁴⁺ ratios, which influence redox activity. Hydrated surfaces may favor Ce³⁺, reducing catalytic efficiency in oxidation reactions .
  • Hydration uniformity : Use in situ XRD during hydration/dehydration cycles to correlate structural changes with activity .

Q. How can CeF₃·xH₂O be integrated into solid-state electrolytes for fuel cells?

Composite electrolytes with CeF₃·xH₂O and polymers (e.g., PVDF) improve mechanical stability. Optimize x to balance protonic (H⁺) and anionic (F⁻) conductivity. Electrochemical stability windows (via cyclic voltammetry) must exceed 2 V for practical use .

Q. What role do defects play in the optical properties of CeF₃·xH₂O?

Oxygen vacancies (introduced during hydration) create mid-gap states, altering photoluminescence. Compare UV-Vis spectra of hydrated vs. anhydrous samples to identify defect-related absorption bands (~300–400 nm) .

Q. Methodological Considerations

Q. How to design experiments to study CeF₃·xH₂O’s stability under reactive atmospheres?

  • Thermogravimetric analysis (TGA) coupled with mass spectrometry : Track mass loss and gas evolution (e.g., H₂O, HF) under CO₂ or O₂ flow.
  • In situ Raman spectroscopy : Monitor structural changes during gas exposure .

Q. What precautions are needed when handling CeF₃·xH₂O in aqueous media?

  • Avoid prolonged exposure to moisture to prevent uncontrolled hydration.
  • Use acidic buffers (pH 2–4) to stabilize Ce³⁺ and minimize hydrolysis to CeO₂ .

Properties

Molecular Formula

CeF3H2O

Molecular Weight

215.127 g/mol

IUPAC Name

cerium(3+);trifluoride;hydrate

InChI

InChI=1S/Ce.3FH.H2O/h;3*1H;1H2/q+3;;;;/p-3

InChI Key

CRJRBILIOYRLBO-UHFFFAOYSA-K

Canonical SMILES

O.[F-].[F-].[F-].[Ce+3]

Origin of Product

United States

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